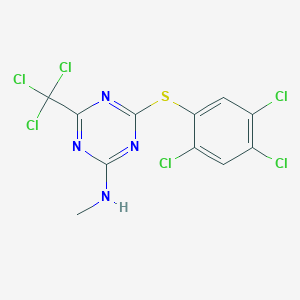
N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a triazine ring, suggests potential for significant chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions can introduce the trichloromethyl and trichlorophenyl groups onto the triazine ring.
Sulfur-based reactions: The incorporation of the sulfanyl group may involve thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the trichloromethyl or trichlorophenyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a bioactive compound.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another triazine herbicide with comparable properties.
Cyanuric chloride: A triazine derivative used in the synthesis of various chemicals.
Uniqueness
N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
30369-63-2 |
|---|---|
Molekularformel |
C11H6Cl6N4S |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H6Cl6N4S/c1-18-9-19-8(11(15,16)17)20-10(21-9)22-7-3-5(13)4(12)2-6(7)14/h2-3H,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
QIRKVUGCQPNVCA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)SC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


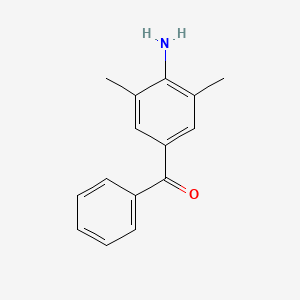
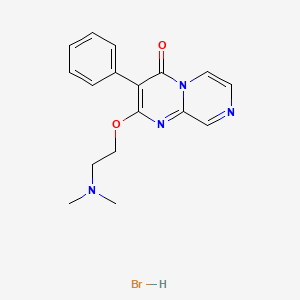
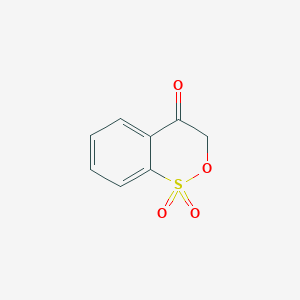

![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
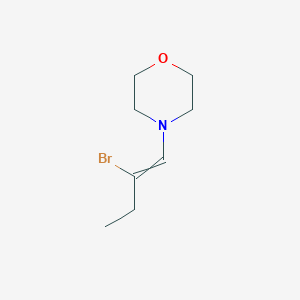
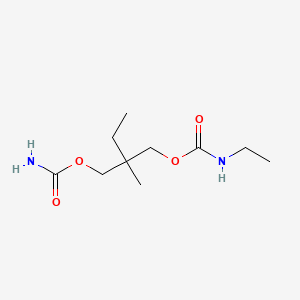
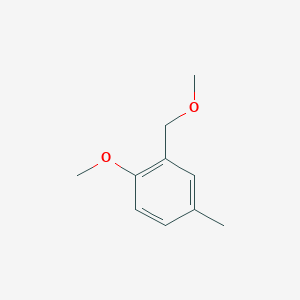
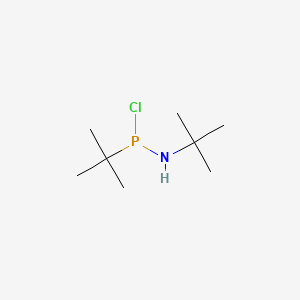
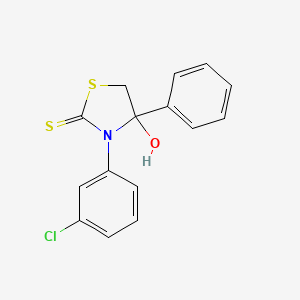
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

